5-(2-Methoxybenzyl)furan-2-carboxylic acid
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Overview
Description
5-(2-Methoxybenzyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2-methoxybenzyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxybenzyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl bromide and furan-2-carboxylic acid.
Reaction Conditions: The key step involves the coupling of 2-methoxybenzyl bromide with furan-2-carboxylic acid under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxybenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(2-Methoxybenzyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxybenzyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Methoxybenzyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and methoxybenzyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxybenzyl)furan-2-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
5-(2-Methylbenzyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
5-(2-Chlorobenzyl)furan-2-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-(2-Methoxybenzyl)furan-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C13H12O4 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-16-11-5-3-2-4-9(11)8-10-6-7-12(17-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
UMDGLCKFAVNFLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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